molecular formula C21H27N5O5S B2941093 N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-05-1

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2941093
CAS RN: 868228-05-1
M. Wt: 461.54
InChI Key: ZKFFQTQFAMPPFJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an amino group (-NH2), a thioether group (-S-), a ketone group (C=O), and a dihydropyrimidinone group (a heterocyclic ring containing nitrogen). It also has a dimethoxybenzamide group attached. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially have interesting biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced via amination, the thioether group via a substitution or addition reaction, and the dihydropyrimidinone group via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could participate in acid-base reactions, the thioether group in oxidation or substitution reactions, and the ketone group in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. Its reactivity would be influenced by the functional groups present .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The study of reductive chemistry and selective toxicity of hypoxic cells by compounds such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has implications for understanding the mechanism of action of potential cytotoxic agents. Such compounds undergo enzymatic reduction in hypoxic conditions, making them candidates for targeting hypoxic tumor cells, a common feature of solid tumors (Palmer et al., 1995).

Polyamides Incorporating Nucleobases

The synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate demonstrates the integration of nucleobase structures into polymeric materials. This approach opens new avenues for the creation of biomaterials with potential applications in biotechnology and medicine (Hattori & Kinoshita, 1979).

Antimicrobial and Antiviral Evaluation

The development of thienopyrimidine derivatives and their evaluation for antimicrobial and antiviral activities illustrates the potential of pyrimidine derivatives in developing new therapeutic agents. Such studies contribute to the discovery of novel compounds with significant biological activity (El-Sherbeny et al., 1995).

Antibacterial Agents

The synthesis and evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives for their antibacterial properties showcase the role of synthetic chemistry in addressing bacterial resistance. Such research is pivotal in the ongoing search for more effective antibacterial agents (Ravichandiran et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Based on the functional groups present, it could potentially form bonds or interactions with biological macromolecules, influencing their activity .

Safety and Hazards

The safety and hazards of the compound would need to be assessed through laboratory testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-30-14-9-8-12(10-15(14)31-2)19(28)24-17-18(22)25-21(26-20(17)29)32-11-16(27)23-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFFQTQFAMPPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3CCCCC3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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